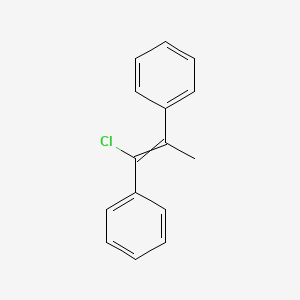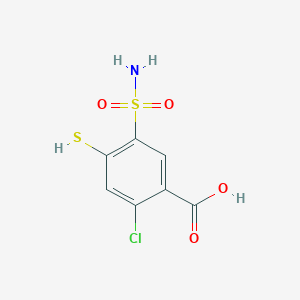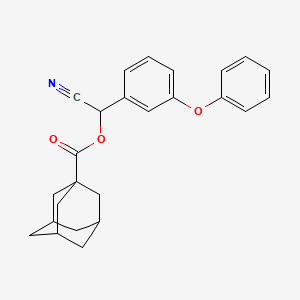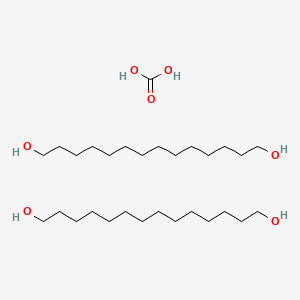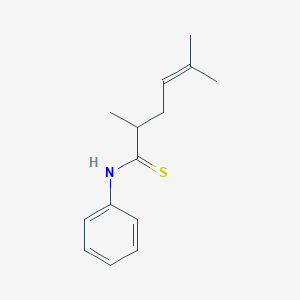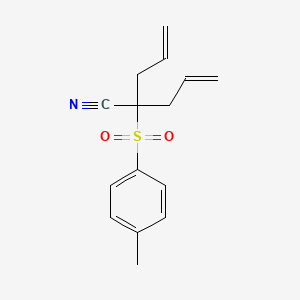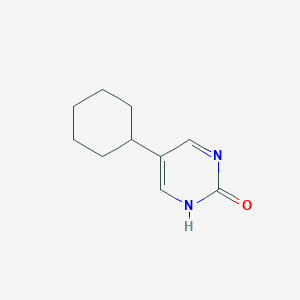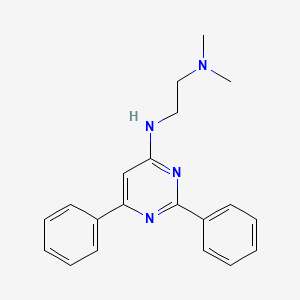![molecular formula C17H11N3O2 B14356746 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione CAS No. 91545-98-1](/img/structure/B14356746.png)
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to a quinoline ring, with a phenyl group attached at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various derivatives by using different aldehydes and anilines . The reaction typically involves refluxing the reactants in a suitable solvent, such as chloroform, in the presence of a catalyst like trityl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the multicomponent reaction described above. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, at specific positions on the molecule.
科学研究应用
5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth.
Biological Studies: It has been investigated for its antifungal, antimalarial, and antiviral activities.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
作用机制
The mechanism of action of 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione include other pyrimidoquinolines and related heterocyclic compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the phenyl group at the 5-position.
Pyrimido[4,5-d]pyrimidines: Structurally similar but with different ring fusion patterns.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
91545-98-1 |
|---|---|
分子式 |
C17H11N3O2 |
分子量 |
289.29 g/mol |
IUPAC 名称 |
5-phenyl-1H-pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H11N3O2/c21-16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-15(14)19-17(22)20-16/h1-9H,(H2,18,19,20,21,22) |
InChI 键 |
UMRLYJBNIRCHCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C42)NC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



